

Theoretical Insights into Di-p-Tolyl Phosphate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Di-p-Tolyl phosphate	
Cat. No.:	B032852	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive theoretical studies and detailed experimental data specifically for **Di-p-Tolyl phosphate** (CAS 843-24-3) are limited in publicly available scientific literature. The majority of research focuses on structurally related triaryl phosphates. This guide provides a summary of the available information on **Di-p-Tolyl phosphate** and presents a detailed theoretical and experimental analysis of the closely related and well-documented compound, Diphenyl p-tolyl phosphate (CAS 26444-49-5), as a representative example. The methodologies and analyses detailed herein are applicable to the study of **Di-p-Tolyl phosphate**.

Introduction to Di-p-Tolyl Phosphate and its Analogs

Di-p-Tolyl phosphate is an organophosphate compound characterized by a central phosphate group attached to two p-tolyl (4-methylphenyl) groups.[1] Like other organophosphate esters, it is of interest for its potential applications and biological activities. Due to the scarcity of detailed research on **Di-p-Tolyl phosphate**, this guide will leverage the extensive data available for Diphenyl p-tolyl phosphate to illustrate the principles of theoretical and experimental characterization. Diphenyl p-tolyl phosphate, a triaryl phosphate, serves as a flame retardant and plasticizer.[2] Its environmental fate, biological interactions, and physicochemical properties have been more thoroughly investigated.

Physicochemical Properties

A summary of the known physicochemical properties of **Di-p-Tolyl phosphate** and the more extensively studied Diphenyl p-tolyl phosphate is presented below.

Table 1: Physicochemical Properties

Property	Di-p-Tolyl phosphate	Diphenyl p-tolyl phosphate
CAS Number	843-24-3[1]	26444-49-5[2]
Molecular Formula	C14H15O4P[1]	C19H17O4P[2]
Molecular Weight	278.24 g/mol [1]	340.31 g/mol [3]
Appearance	White crystalline solid[4]	Colorless to pale yellow transparent liquid[2]
Melting Point	60-65 °C[4]	18.00 °C[2]
Boiling Point	Not Reported	320.00 °C[2]
Density	Not Reported	1.2362 g/cm ³ [2]
Solubility	Soluble in organic solvents like toluene and ether[4]	Generally soluble in organic solvents (ethanol, acetone, chloroform); low solubility in water.[2]

Note: Some properties for **Di-p-Tolyl phosphate** are based on limited sources. For its deuterated form (Di-p-tolyl-phosphate-d14), PubChem reports computed properties such as an XLogP3 of 2.1 and a topological polar surface area of 55.8 Å².[5]

Synthesis and Experimental Protocols Synthesis of Diaryl and Triaryl Phosphates

The synthesis of diaryl phosphates like **Di-p-Tolyl phosphate** can be achieved by the reaction of p-cresol with a phosphorylating agent. A general method for synthesizing diaryl phosphates involves the reaction of a phenol with phosphoric acid in the presence of a catalyst and a dehydrating agent.[6]

A common route for the synthesis of triaryl phosphates such as Diphenyl p-tolyl phosphate involves the reaction of the corresponding phenols (in this case, phenol and p-cresol) with

phosphorus oxychloride.

Experimental Protocol: General Synthesis of Diphenyl p-tolyl phosphate

This protocol is adapted from general methods for synthesizing triaryl phosphates.

- Reaction Setup: A solution of p-toluidine and triethylamine (in a 1:1 molar ratio) in chloroform is added to a solution of diphenyl chlorophosphate in chloroform at 273 K (0 °C).
- · Reaction: The mixture is stirred for 4 hours.
- Work-up: The solvent is removed under reduced pressure.
- Purification: The product is washed with distilled water and recrystallized from a mixture of chloroform and n-heptane at room temperature to yield the purified product.

This is a representative synthesis for a related compound, Diphenyl (p-tolylamido)phosphate, and illustrates a common synthetic strategy.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation of organophosphate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a related compound, Diphenyl (p-tolylamido)phosphate, the following NMR data has been reported:

- ¹H NMR (500.13 MHz, DMSO-d6): δ 2.21 (s, 3H, CH₃), 7.09 (s, 4H, Ar—H), 7.19–7.23 (m, 6H, Ar—H), 7.37–7.40 (m, 4H, Ar—H), 8.70 (d, ²J(P,H) = 10.6 Hz, 1H, NH).[7]
- ¹³C NMR (125.75 MHz, DMSO-d6): δ 20.16 (s, 1C, CH₃), 117.86 (d, ³J(P,C) = 7.7 Hz, 2C, Cortho), 120.05 (d, ³J(P,C) = 4.8 Hz, 4C, Cortho), 125.14 (s), 129.60 (s), 129.87 (s), 130.44 (s), 137.09 (s), 150.11 (d, ²J(P,C) = 6.3 Hz, 2C, Cipso).[7]

Infrared (IR) Spectroscopy

The IR spectrum of Diphenyl (p-tolylamido)phosphate shows characteristic peaks at:

- 3170.6 cm⁻¹ (N-H stretch)
- 1597.2 and 1490.3 cm⁻¹ (aromatic C=C stretch)
- 1229.7 cm⁻¹ (P=O stretch)
- 1175.6 and 974.8 cm⁻¹ (P-O-C stretch)[7]

Table 2: Spectroscopic Data for Diphenyl p-tolyl

phosphate and Related Compounds

Spectroscopic Data	Diphenyl p-tolyl phosphate (Predicted/Typical)	Diphenyl (p- tolylamido)phosphate (Experimental)
¹ H NMR (ppm)	Aromatic protons: ~7.0-7.4, Methyl protons: ~2.3	Aromatic protons: 7.09-7.40, Methyl protons: 2.21, NH proton: 8.70[7]
³¹ P NMR (ppm)	Expected in the typical aryl phosphate region	Not Reported
IR (cm ⁻¹)	P=O stretch: ~1300-1200, P-O-C stretch: ~1200-950, Aromatic C-H stretch: >3000	P=O stretch: 1229.7, P-O-C stretch: 1175.6, 974.8, NH stretch: 3170.6[7]
Mass Spectrometry	Molecular Ion (m/z): 340.0864	Molecular Ion (m/z): 339.1024

Theoretical and Computational Studies

While specific computational studies on **Di-p-Tolyl phosphate** are not readily available, the methodologies used for similar molecules provide a framework for future research. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, geometry, and reactivity of such compounds. A computational study on the stability of Di-p-Tolyl Disulfide polymorphs at high pressures utilized both force field and periodic DFT methods, highlighting the utility of these approaches.[8]

Workflow for Theoretical Analysis of Di-p-Tolyl Phosphate

Caption: A typical workflow for the theoretical analysis of a molecule like **Di-p-Tolyl phosphate**.

Biological Activity and Toxicology

Di-p-Tolyl phosphate may pose health risks, with potential for nervous system and liver damage upon prolonged exposure.[4] Organophosphate esters as a class are known for their interactions with biological systems. For instance, Diphenyl p-tolyl phosphate is studied for its effects on enzymes.[2] The environmental risk of the related cresyl diphenyl phosphate is considered low, although it is toxic to aquatic organisms.[9]

Potential Metabolic Pathway of Triaryl Phosphates

Click to download full resolution via product page

Caption: A generalized metabolic pathway for triaryl phosphates in biological systems.

Conclusion

While a comprehensive theoretical understanding of **Di-p-Tolyl phosphate** is currently limited by the available literature, this guide provides a framework for its study based on the analysis of the closely related compound, Diphenyl p-tolyl phosphate. The presented data and methodologies for synthesis, spectroscopic characterization, and computational analysis can be readily adapted to further investigate **Di-p-Tolyl phosphate**. Future research focusing on dedicated theoretical and experimental studies of **Di-p-Tolyl phosphate** is needed to fully elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scbt.com [scbt.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Synthonix, Inc > 26444-49-5 | Diphenyl p-tolyl phosphate [synthonix.com]
- 4. chembk.com [chembk.com]
- 5. Di-p-tolyl-phosphate-d14 | C14H15O4P | CID 139025845 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diphenyl phosphate synthesis chemicalbook [chemicalbook.com]
- 7. Diphenyl (p-tolylamido)phosphate PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- To cite this document: BenchChem. [Theoretical Insights into Di-p-Tolyl Phosphate: A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b032852#theoretical-studies-on-di-p-tolyl-phosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.